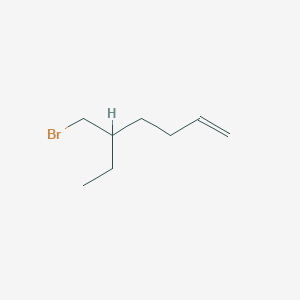

5-(Bromomethyl)hept-1-ene

Descripción general

Descripción

5-(Bromomethyl)hept-1-ene is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Brominated alkenes, such as “5-(Bromomethyl)hept-1-ene”, are likely to undergo electrophilic addition reactions with other compounds. In these reactions, the double bond of the alkene breaks, and a bromine atom becomes attached to each carbon . This reaction is often used as a test for the presence of a carbon-carbon double bond .

Análisis Bioquímico

Biochemical Properties

5-(Bromomethyl)hept-1-ene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, forming enzyme-substrate complexes that facilitate biochemical transformations. For instance, it can participate in electrophilic addition reactions with enzymes that catalyze the addition of bromine to alkenes

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic addition reactions. The compound’s bromine atom is highly polarizable, allowing it to form induced dipoles and interact with the π bonds of alkenes. This interaction leads to the formation of bromonium ions, which are subsequently attacked by nucleophiles, resulting in the addition of bromine to the alkene . This mechanism is fundamental to the compound’s reactivity and its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light and air, which can lead to its degradation and reduced efficacy in biochemical assays . Long-term studies have shown that the compound’s stability is crucial for maintaining its activity in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions that lead to the formation of different metabolites, affecting metabolic flux and metabolite levels . These pathways are crucial for understanding the compound’s metabolism and its potential effects on biological systems.

Actividad Biológica

5-(Bromomethyl)hept-1-ene is a halogenated alkene that has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of a bromomethyl group attached to a heptene backbone. Its molecular formula is CHBr, and it has a molecular weight of approximately 195.11 g/mol. The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of more complex compounds that may exhibit enhanced biological properties.

- Antimicrobial Activity : Halogenated alkenes have been shown to possess antimicrobial properties. Research suggests that such compounds can disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.

Toxicity and Safety

While this compound shows promise in various applications, its toxicity profile must be considered. Data indicates that halogenated compounds can exhibit cytotoxic effects depending on concentration and exposure duration. In vitro studies are essential to evaluate the safety margins for potential therapeutic uses.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of halogenated alkenes, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 100 | Escherichia coli | |

| 75 | Bacillus subtilis |

This suggests that the compound may serve as a basis for developing new antimicrobial agents.

Cytotoxicity Studies

A cytotoxicity assessment using human cell lines revealed that this compound exhibited moderate cytotoxic effects at higher concentrations (>200 µM). The compound's IC was determined to be approximately 180 µM, indicating a need for caution in therapeutic applications.

Propiedades

IUPAC Name |

5-(bromomethyl)hept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLYOVAFGFANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.